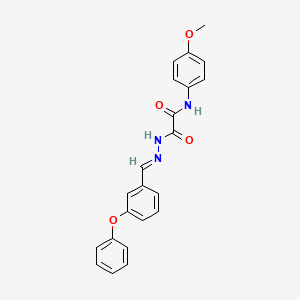
N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, ethoxybenzylidene, and hydrazino groups. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in ethanol under reflux conditions.
C9H10O2+N2H4⋅H2O→C9H10N2O+H2O
-
Acylation Reaction: : The hydrazone intermediate is then reacted with 3,4-dichlorophenyl isocyanate to form the final product. This step is typically conducted in an inert solvent such as dichloromethane at room temperature.
C9H10N2O+C8H5Cl2NO→C17H15Cl2N3O2
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide exerts its effects is not fully understood but may involve:
Molecular Targets: Potential targets include enzymes, receptors, or DNA, depending on its biological activity.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dichlorophenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(3,4-Dichlorophenyl)-2-(2-(2-hydroxybenzylidene)hydrazino)-2-oxoacetamide: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
N-(3,4-Dichlorophenyl)-2-(2-(2-ethoxybenzylidene)hydrazino)-2-oxoacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
359810-14-3 |
|---|---|
Molecular Formula |
C17H15Cl2N3O3 |
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(2-ethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-2-25-15-6-4-3-5-11(15)10-20-22-17(24)16(23)21-12-7-8-13(18)14(19)9-12/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+ |
InChI Key |
VGLVGEQZZUMQIR-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B12012633.png)


![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012650.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12012666.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012673.png)
![2-Chloro-5-nitrobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012675.png)



![(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12012695.png)



